molecular formula C28H26N2O4S B11401038 N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11401038
M. Wt: 486.6 g/mol
InChI Key: LXZJQSTYMLWZON-UHFFFAOYSA-N
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Description

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure combining a benzothiophene core with a chromene moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenol and appropriate alkenes or alkynes under acidic or basic conditions.

    Introduction of the Benzylcarbamoyl Group: This step often involves the reaction of benzylamine with a suitable acylating agent, such as benzoyl chloride, in the presence of a base like triethylamine.

    Coupling with Chromene Derivative: The final step involves coupling the benzothiophene intermediate with a chromene derivative, which can be synthesized separately through cyclization of salicylaldehyde derivatives with ethyl acetoacetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene and chromene moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The benzylcarbamoyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the benzothiophene moiety.

    Reduction: Alcohols from the reduction of carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting interactions with enzymes and receptors due to its structural complexity. It could be used in studies related to enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer research.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The benzothiophene and chromene moieties may facilitate binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
  • N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

Compared to similar compounds, N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its specific combination of benzothiophene and chromene structures. This unique arrangement may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H26N2O4S

Molecular Weight

486.6 g/mol

IUPAC Name

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C28H26N2O4S/c1-2-17-12-13-22-20(14-17)21(31)15-23(34-22)26(32)30-28-25(19-10-6-7-11-24(19)35-28)27(33)29-16-18-8-4-3-5-9-18/h3-5,8-9,12-15H,2,6-7,10-11,16H2,1H3,(H,29,33)(H,30,32)

InChI Key

LXZJQSTYMLWZON-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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